molecular formula C12H16N6O2 B2670853 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide CAS No. 1705314-14-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2670853
CAS No.: 1705314-14-2
M. Wt: 276.3
InChI Key: RRJYNSGZZKJIHK-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and agrochemistry. This molecule integrates a 1,2,4-triazole-5-carboxamide scaffold linked to a pyrazole ring system, a structural motif prevalent in bioactive compounds. The 1,2,4-triazole core is a well-documented pharmacophore known for its diverse biological activities. Scientific literature indicates that compounds containing the 1,2,4-triazole structural fragment have demonstrated potent anticonvulsant activity in preclinical models, with some derivatives showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research suggests these activities may be mediated through interaction with GABA_A receptors, leading to an increase of GABA content in the brain . Furthermore, the pyrazole carboxamide structure is a key feature in several commercial fungicides. Compounds with this scaffold have been shown to exhibit their mechanism of action by disrupting mitochondrial function in fungi, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (complex II) . The incorporation of a tetrahydropyran (oxan-4-yl) group is a common strategy in drug design to fine-tune properties like solubility, metabolic stability, and overall pharmacokinetic profile. This combination of distinct structural elements makes this compound a valuable chemical tool for researchers investigating new therapeutic agents for neurological disorders or novel fungicidal treatments for agricultural applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c19-12(11-13-8-14-17-11)16-10-5-15-18(7-10)6-9-1-3-20-4-2-9/h5,7-9H,1-4,6H2,(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJYNSGZZKJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-4-carboxylic acid with oxan-4-ylmethylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Triazole Carboxamides

Compound Name / ID Substituent on Pyrazole (Position 1) Triazole Linkage Molecular Formula Molecular Weight (g/mol)
Target Compound Oxan-4-ylmethyl Carboxamide C₁₂H₁₆N₆O₂* ~296.3†
3a () Phenyl Carboxamide C₂₁H₁₅ClN₆O 403.1
3d () 4-Fluorophenyl Carboxamide C₂₁H₁₄ClFN₆O 421.0
7j () 4-Iodophenoxy Oxime ether C₂₄H₂₁Cl₄IN₃O₄ ~710.6‡
1005664-84-5 () 3-Methylbenzyl Carboxamide C₁₅H₁₆N₆O 296.3

*Inferred from structure; †Estimated based on ; ‡Calculated from molecular formula.

Key Observations :

  • The target compound’s oxan-4-ylmethyl group introduces a saturated oxygen-containing ring, contrasting with aromatic substituents in compounds. This likely enhances polarity and aqueous solubility compared to aryl-substituted analogs like 3a or 3d .
  • Compound 1005664-84-5 () shares a carboxamide linkage but uses a 3-methylbenzyl group instead of oxan-4-ylmethyl, highlighting the trade-off between aromatic hydrophobicity and aliphatic polarity .

Key Observations :

  • The target compound likely employs EDCI/HOBt-mediated amide coupling, similar to compounds, but may require modified purification (e.g., chromatography over recrystallization) due to the oxane group’s steric demands .
  • Yields for aryl-substituted analogs (62–71%) suggest moderate efficiency, which may decrease slightly for the target compound due to the bulkier oxane substituent.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Melting Point (°C) ^1H-NMR (δ, ppm) MS (ESI) [M+H]+ Purity (HPLC, %)
Target Compound ~150–160† 8.1–8.2 (pyrazole H), 3.5–4.0 (oxane) ~297.3 ≥95‡
3a () 133–135 8.12 (s, 1H), 7.61–7.43 (m) 403.1
3d () 181–183 8.12 (s, 1H), 7.51–7.21 (m) 421.0
109 () Similar to 108 95.37

†Estimated based on analogs; ‡Assumed from ’s high-purity standards.

Key Observations :

  • The oxane group’s electron-donating effects may downfield-shift adjacent protons (e.g., CH₂ at δ ~3.5–4.0), distinguishing it from aryl-substituted analogs with aromatic protons at δ ~7.0–8.1 .
  • Higher melting points in halogenated analogs (e.g., 3d at 181–183°C) suggest increased crystallinity due to halogen bonding, absent in the target compound .

Analytical and Spectral Characterization

  • NMR : The target compound’s ^1H-NMR would exhibit distinct signals for the oxane ring (e.g., δ ~3.5–4.0 for CH₂-O), contrasting with aryl protons in compounds .
  • MS : Molecular ion peaks align with calculated masses (e.g., 296.3 for the target vs. 403.1 for 3a), confirming structural variations .
  • Purity : HPLC data in (95–100%) set a benchmark; the target compound likely requires similar rigorous quality control .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The oxan (tetrahydropyran) moiety and the pyrazole ring contribute to its pharmacological properties. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, and it has been classified under various chemical databases for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and infectious processes.
  • Receptor Modulation : It can interact with receptors that mediate cellular responses to stimuli.

The exact mechanisms are still under investigation but are believed to involve alterations in signaling pathways related to inflammation and cellular proliferation.

In Vitro Studies

Recent studies have evaluated the biological activity of related triazole derivatives, providing insights into the potential efficacy of this compound. For instance:

  • Anti-inflammatory Activity : Compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory effects by inhibiting cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial properties. Preliminary assessments suggest that derivatives exhibit activity against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some studies indicate that triazole derivatives have cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .

Case Studies

A notable case study involved the synthesis of 1,2,4-triazole derivatives that demonstrated low toxicity levels while retaining significant biological activity against inflammatory markers. The compounds were tested at concentrations up to 100 µg/mL with viability rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 release
AntimicrobialActivity against Gram-positive/negative bacteria
AnticancerCytotoxic effects on cancer cell lines
ToxicityLow toxicity in PBMC cultures

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide?

Answer:
A robust protocol involves nucleophilic substitution reactions under mild conditions. For example, a mixture of DMF , K₂CO₃ , and RCH₂Cl (alkylating agent) is stirred at room temperature with the pyrazole-triazole precursor. This method ensures regioselectivity and minimizes side reactions. Reaction progress should be monitored via TLC, with purification by column chromatography using ethyl acetate/hexane gradients .

Basic: How can the structural integrity of the synthesized compound be confirmed?

Answer:
Use a multi-technique approach:

  • ¹H NMR : Verify proton environments (e.g., oxan-4-yl methyl protons at δ 3.4–3.8 ppm, pyrazole protons at δ 7.5–8.2 ppm).
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Ensure ≤0.4% deviation in C, H, N content.
  • IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹) .

Basic: What analytical methods are critical for assessing purity in academic research?

Answer:

  • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase).
  • Melting point analysis (sharp range within 1–2°C indicates purity).
  • X-ray crystallography : Resolve ambiguities in stereochemistry; compare experimental unit cell parameters with computational models (e.g., mean C–C bond length deviations ≤0.004 Å) .

Basic: How should preliminary biological activity screening be designed for this compound?

Answer:

  • In silico prediction : Use PASS software to prioritize targets (e.g., kinase inhibition, antimicrobial activity).
  • In vitro assays : Test against cell lines (e.g., IC₅₀ determination via MTT assay) and bacterial strains (MIC values via broth microdilution). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced: How can computational methods resolve contradictions in spectroscopic data?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts (RMSD ≤0.3 ppm for ¹H NMR).
  • Molecular dynamics (MD) : Model solvent effects on conformation (e.g., DMSO vs. water) to explain peak splitting anomalies .

Advanced: What strategies optimize reaction yields while minimizing byproducts?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions via response surface methodology.
  • In situ monitoring : Use ReactIR to detect transient intermediates (e.g., thiolate anions) and adjust reaction kinetics .

Advanced: How can molecular docking guide SAR studies for this compound?

Answer:

  • Protein-ligand docking (AutoDock Vina): Dock the compound into target active sites (e.g., EGFR kinase) using flexible side chains.
  • Free energy calculations (MM/PBSA) : Rank binding affinities (ΔG ≤ -8 kcal/mol indicates strong binding). Validate with mutagenesis studies on key residues (e.g., Lys721 in EGFR) .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13, UV light, and 40–80°C for 48 hours. Monitor degradation via LC-MS.
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hours); quantify parent compound loss using a validated calibration curve .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity?

Answer:

  • Rescore docking poses with quantum mechanics/molecular mechanics (QM/MM) to account for electronic effects.
  • Proteomics profiling : Use affinity pull-down assays to identify off-target interactions (e.g., unexpected kinase inhibition) .

Advanced: What approaches are recommended for structure-activity relationship (SAR) expansion?

Answer:

  • Scaffold hopping : Replace the oxan-4-yl group with morpholine or piperazine derivatives.
  • Bioisosteric substitution : Swap the triazole ring with tetrazole or oxadiazole. Evaluate changes via Free-Wilson analysis .

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